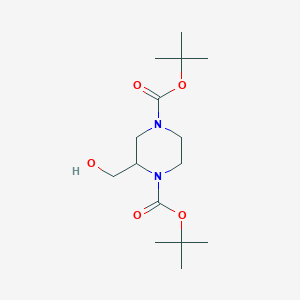

1,4-Bis(Boc)-2-piperazinemethanol

Description

Properties

IUPAC Name |

ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCFQKQBPSGAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627687 | |

| Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143540-05-0 | |

| Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral 1,4-Bis(Boc)-2-piperazinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chiral 1,4-Bis(Boc)-2-piperazinemethanol, a valuable building block in medicinal chemistry and drug development.[1] The presence of the chiral center and the orthogonal protecting groups make it a versatile scaffold for the synthesis of complex biologically active molecules. This document outlines a common and effective synthetic strategy, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

A prevalent and efficient method for the synthesis of chiral this compound initiates from a commercially available chiral starting material, such as piperazine-2-carboxylic acid or a derivative thereof. The general synthetic workflow involves two key transformations:

-

N,N'-di-Boc Protection: The two secondary amine functionalities of the piperazine ring are protected with the tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2]

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety at the 2-position is reduced to a primary alcohol. This transformation is commonly carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

An alternative and also widely employed strategy begins with a chiral 2-hydroxymethylpiperazine precursor, which is then subjected to a one-pot di-Boc protection to yield the final product.

The following sections will provide detailed experimental procedures for a common synthetic route starting from a chiral piperazine-2-carboxylic acid derivative.

Synthetic Pathway

The synthesis of chiral this compound can be effectively visualized as a two-step process starting from the corresponding chiral piperazine-2-carboxylic acid.

Caption: Synthetic workflow for Chiral this compound.

Experimental Protocols

The following protocols are detailed examples for the synthesis of the (R)-enantiomer. The same procedures can be applied to the (S)-enantiomer by starting with the corresponding (S)-piperazine-2-carboxylic acid.

Step 1: Synthesis of (R)-1,4-Di-Boc-piperazine-2-carboxylic acid

This step involves the protection of the two secondary amine groups of (R)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate.

Methodology:

-

To a solution of (R)-piperazine-2-carboxylic acid in an aqueous solvent system (e.g., water/dichloromethane), add sodium hydroxide in portions under an ice bath to maintain a basic pH.[2]

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dichloromethane) to the reaction mixture.[2] A molar ratio of approximately 1:2.1-2.2 of the piperazine starting material to (Boc)₂O is recommended.

-

Allow the reaction to stir at room temperature for an extended period (e.g., 10-16 hours) to ensure complete protection.[2][3]

-

After the reaction is complete, perform an acidic workup by washing the organic phase with a dilute acid solution (e.g., 1M HCl).[2][3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][3]

-

The crude product can be further purified by crystallization.[3]

Step 2: Synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol

The carboxylic acid functionality of the protected piperazine is reduced to a primary alcohol using a strong reducing agent.

Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of (R)-1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF).[2]

-

Cool the solution to 0 °C in an ice bath.[2]

-

Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.[2]

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude (R)-1,4-Bis(Boc)-2-piperazinemethanol.[2]

-

The crude product can be purified by silica gel column chromatography.

Alternative Synthesis from (R)-2-Hydroxymethylpiperazine

An alternative route involves the direct di-Boc protection of commercially available (R)-2-hydroxymethylpiperazine.

Caption: Alternative synthesis via direct Boc protection.

Methodology:

-

To an aqueous solution of (R)-2-hydroxymethylpiperazine, add sodium hydroxide in portions under an ice bath.[3]

-

Dropwise, add di-tert-butyl dicarbonate ((Boc)₂O).[3]

-

Allow the reaction to stir at room temperature for approximately 12 hours.[3]

-

Extract the product with dichloromethane (3x).[3]

-

Combine the organic phases and wash with 1M hydrochloric acid (2x).[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oily crude product.[3]

-

The crude product is then purified by crystallization to obtain the final product.[3]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol via the alternative route described in a patent.[3]

| Step | Starting Material | Key Reagents | Solvent System | Reaction Time | Yield | Purity (HPLC) |

| N,N'-di-Boc Protection | (R)-2-Hydroxymethylpiperazine | (Boc)₂O, NaOH | Dichloromethane/Water | 12 hours | 78% | 99.8% |

Conclusion

The synthesis of chiral this compound is a well-established process that can be achieved through multiple reliable routes. The choice of starting material, either a chiral piperazine-2-carboxylic acid or a chiral 2-hydroxymethylpiperazine, will dictate the specific synthetic sequence. The protocols outlined in this guide provide a solid foundation for researchers to successfully prepare this important synthetic intermediate. The high yields and purities achievable make these methods suitable for both small-scale research and larger-scale production campaigns in the development of novel therapeutics.

References

An In-depth Technical Guide to 1,4-Bis(Boc)-2-piperazinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 1,4-Bis(Boc)-2-piperazinemethanol, a key building block in modern medicinal chemistry.

Core Chemical Properties

This compound, scientifically known as Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a chiral piperazine derivative. The two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms enhance its stability and solubility in organic solvents, making it a versatile intermediate in complex organic syntheses. The primary alcohol functional group provides a reactive site for further molecular elaboration.

Quantitative data for the racemic and enantiomeric forms of the compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈N₂O₅ | [1][2][3] |

| Molecular Weight | 316.39 g/mol | [1][2][3] |

| CAS Number (Racemate) | 143540-05-0 | [1][3][4] |

| CAS Number ((R)-enantiomer) | 1159598-21-6 | [2][5] |

| CAS Number ((S)-enantiomer) | 958635-12-6 | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point ((R)-enantiomer) | 68-70 °C | [5] |

| Boiling Point | 406.9 ± 20.0 °C (Predicted) | [4] |

| Solubility | Soluble in Chloroform and Methanol | [4][5] |

| Storage Temperature | 2-8°C | [4][6] |

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of a pre-existing 2-(hydroxymethyl)piperazine core. A common synthetic route is the reaction of the appropriate enantiomer or racemate of 2-(hydroxymethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol[7]

This protocol describes the synthesis starting from the aqueous phase containing (R)-2-hydroxymethyl piperazine.

Materials:

-

Aqueous solution of (R)-2-hydroxymethyl piperazine

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvent for crystallization (e.g., ethanol)

Procedure:

-

To the aqueous phase containing (R)-2-hydroxymethyl piperazine, add sodium hydroxide in portions while maintaining the temperature in an ice bath.

-

Slowly add di-tert-butyl dicarbonate dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate should be approximately 1:2.1-2.2.

-

Allow the reaction to stir at room temperature for 10-13 hours.

-

After the reaction is complete, extract the product with dichloromethane (3x).

-

Combine the organic phases and wash with 1M hydrochloric acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Crystallize the crude product from a suitable solvent to yield pure 1,4-di-Boc-2-hydroxymethyl piperazine.

The Boc protecting groups are stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the free amines for subsequent reactions. The primary alcohol can undergo various transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

Caption: General synthesis and deprotection of this compound.

Spectroscopic Data

For a related compound, the following spectral data was reported[7]:

-

¹H-NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).

-

¹³C-NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.

-

IR (film): νₘₐₓ 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169 cm⁻¹.

The ¹H-NMR spectrum is expected to show characteristic signals for the two Boc groups (a singlet at approximately 1.4-1.5 ppm integrating to 18H) and the protons of the piperazine ring and the hydroxymethyl group. The ¹³C-NMR will show signals for the carbonyl carbons of the Boc groups (around 155 ppm) and the quaternary carbons of the tert-butyl groups (around 80 ppm). The IR spectrum will be characterized by a strong C=O stretching vibration for the carbamate groups (around 1690 cm⁻¹) and a broad O-H stretch for the alcohol (around 3400 cm⁻¹).

Safety and Handling

This compound is classified as a skin and eye irritant.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.

In case of exposure:

-

Skin contact: Wash off with plenty of soap and water.[8]

-

Eye contact: Rinse cautiously with water for several minutes.[8]

-

Inhalation: Move to fresh air.[8]

The compound is stable under recommended storage conditions (2-8°C).[4][6] Materials to avoid include strong oxidizing agents and strong acids.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The presence of the hydroxymethyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of this compound have been investigated for their potential as:

The general workflow for utilizing this building block in a drug discovery context is outlined below.

Caption: A typical workflow for the use of this compound in drug discovery.

References

- 1. appchemical.com [appchemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate|CAS 143540-05-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. Cas 143540-05-0,2-(Hydroxymethyl)-1,4-piperazinedicarboxylic acid 1,4-bis(tert-butyl) ester | lookchem [lookchem.com]

- 5. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]

- 6. ditert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate,958635-12-6-Amadis Chemical [amadischem.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. aksci.com [aksci.com]

- 9. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1,4-Bis(Boc)-2-piperazinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,4-Bis(Boc)-2-piperazinemethanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this guide combines information from the synthesis of the compound with predicted spectroscopic characteristics based on structurally analogous molecules.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its immediate precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~4.1 - 3.8 | m | 3H | H-2, H-3a, H-5a | Complex multiplet due to overlapping signals and rotamers. |

| ~3.6 - 3.4 | m | 2H | -CH₂OH | Diastereotopic protons, may appear as a multiplet. |

| ~3.2 - 2.8 | m | 3H | H-3b, H-5b, H-6a | |

| ~2.7 - 2.5 | m | 1H | H-6b | |

| 1.48 | s | 9H | Boc (C(CH₃)₃) at N-1 | |

| 1.46 | s | 9H | Boc (C(CH₃)₃) at N-4 | Slight difference in chemical shift due to asymmetry. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | C=O (Boc at N-1) |

| ~154.8 | C=O (Boc at N-4) |

| ~80.5 | C(CH₃)₃ (Boc at N-1) |

| ~80.0 | C(CH₃)₃ (Boc at N-4) |

| ~64.0 | -CH₂OH |

| ~53.0 | C-2 |

| ~47.0 | C-6 |

| ~44.0 | C-3 |

| ~41.0 | C-5 |

| 28.4 | C(CH₃)₃ (Boc) |

Note: The predicted NMR data is based on the analysis of structurally similar compounds, including mono-Boc protected piperazinemethanol derivatives.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (alcohol) |

| 2975, 2930 | Strong | C-H stretch (aliphatic) |

| 1690 | Strong | C=O stretch (Boc carbamate) |

| 1420 | Medium | C-N stretch (piperazine ring) |

| 1240, 1160 | Strong | C-O stretch (carbamate and alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 317.20 | [M+H]⁺ | Calculated for C₁₅H₂₉N₂O₅⁺ |

| 339.18 | [M+Na]⁺ | Calculated for C₁₅H₂₈N₂O₅Na⁺ |

| 261.15 | [M-C₄H₈+H]⁺ | Loss of isobutylene from a Boc group. |

| 217.14 | [M-Boc+H]⁺ | Loss of one Boc group. |

| 117.09 | [M-2Boc+H]⁺ | Loss of both Boc groups. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from (R)-2-hydroxymethyl piperazine.

Step 1: Synthesis of (R)-2-hydroxymethyl piperazine

A detailed experimental protocol for this starting material can be found in various literature sources. A common method involves the reduction of the corresponding commercially available piperazine-2-carboxylic acid derivative.

Step 2: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

-

To a solution of (R)-2-hydroxymethyl piperazine in an aqueous medium, add sodium hydroxide in portions under an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate should be approximately 1:2.1-2.2.

-

Allow the reaction to stir at room temperature for 10-13 hours.

-

After the reaction is complete, perform an extraction with dichloromethane.

-

Combine the organic phases and wash with 1M hydrochloric acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure 1,4-di-Boc-2-hydroxymethylpiperazine.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

2.2.2 IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

2.2.3 Mass Spectrometry

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

The Strategic Role of 1,4-Bis(Boc)-2-piperazinemethanol in Advanced Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, synthesis, and critical applications of 1,4-Bis(Boc)-2-piperazinemethanol, a chiral building block of significant interest in medicinal chemistry. This versatile intermediate, distinguished by its protected piperazine core and functionalized methanol moiety, serves as a pivotal component in the synthesis of complex therapeutic agents, most notably as a precursor to potent Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. Its established commercial presence ensures a reliable supply chain for research and development endeavors. Key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 143540-05-0 |

| Molecular Formula | C₁₅H₂₈N₂O₅ |

| Molecular Weight | 316.39 g/mol |

| Appearance | Varies (typically a solid) |

| Purity | Commonly available at ≥95% |

Synthesis of this compound

The synthesis of this compound is a well-documented procedure, typically commencing with piperazine-2-carboxylic acid. The synthetic pathway involves two key transformations: the protection of the piperazine nitrogens and the reduction of the carboxylic acid.

Experimental Protocol: Synthesis of (1,4-Di-Boc-piperazin-2-yl)methanol

This protocol outlines a common laboratory-scale synthesis.

Step 1: N,N'-di-Boc Protection of Piperazine-2-carboxylic acid

-

To a solution of piperazine-2-carboxylic acid in an aqueous solvent system (e.g., water/dichloromethane), add sodium hydroxide in portions under an ice bath to maintain a basic pH.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dichloromethane) to the reaction mixture.

-

Allow the reaction to stir at room temperature for an extended period (e.g., 12-16 hours) until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the N,N'-di-Boc protected piperazine-2-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid

-

In a flask under an inert atmosphere, suspend the 1,4-Di-Boc-piperazine-2-carboxylic acid in a dry ethereal solvent, such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Carefully add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude (1,4-Di-Boc-piperazin-2-yl)methanol.

-

The crude product can be purified by column chromatography to yield the final product.

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Key Intermediate for LSD1 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors[1]. LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone lysine residues. The aberrant expression and activity of LSD1 have been implicated in various cancers, making it an attractive therapeutic target.

The chiral nature of this compound is often crucial for the stereospecific synthesis of these inhibitors, which can lead to improved efficacy and reduced off-target effects. The piperazine moiety can be deprotected and further functionalized to introduce pharmacophoric elements that interact with the target enzyme.

Logical Workflow: From Building Block to Therapeutic Target

The following diagram illustrates the logical progression from the chiral building block to its application in targeting a key enzyme in cancer biology.

Caption: Role of this compound in LSD1 inhibitor development.

Signaling Pathways and Therapeutic Rationale

LSD1 is a key component of several corepressor complexes and primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these methyl groups, LSD1 represses the expression of target genes. In many cancers, the overexpression of LSD1 leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.

The inhibition of LSD1 by small molecules synthesized from precursors like this compound can restore the expression of these tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

Caption: Mechanism of LSD1 inhibition in cancer therapy.

References

Stability and Storage of 1,4-Bis(Boc)-2-piperazinemethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-Bis(Boc)-2-piperazinemethanol. Due to the limited availability of specific stability studies on this molecule, this document integrates established chemical principles regarding its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting groups, the secondary alcohol, and the piperazine ring—to project its stability profile and propose detailed methodologies for its assessment.

Physicochemical Properties and Predicted Stability

This compound is a difunctionalized piperazine derivative. The presence of two bulky Boc groups sterically hinders the piperazine nitrogens, influencing the molecule's reactivity and stability. The secondary alcohol introduces a potential site for oxidation and dehydration reactions.

Based on the known chemistry of these functional groups, the following stability profile can be anticipated:

-

Acid Lability: The Boc protecting groups are highly susceptible to cleavage under acidic conditions.[1][2] This deprotection is a primary degradation pathway and is expected to occur readily in the presence of strong acids, and more slowly in milder acidic environments. The reaction proceeds through the formation of a stable tert-butyl cation.[1][3]

-

Thermal Instability: Elevated temperatures can lead to the thermolytic cleavage of the Boc groups, liberating isobutylene and carbon dioxide.[4][5] This degradation can occur even in the absence of an acid catalyst.[4]

-

Oxidative Susceptibility: The secondary alcohol is a potential site for oxidation, which would yield the corresponding ketone. This reaction can be initiated by various oxidizing agents.[6][7]

-

Stability to Base and Nucleophiles: The Boc groups are generally stable under basic and nucleophilic conditions, making the molecule robust in such environments.[1][8] The piperazine ring itself is also relatively stable under these conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the stability of related tert-butyl carbamates and piperazine derivatives:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated)[9][10] | To minimize thermal degradation of the Boc groups. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] | To protect against atmospheric moisture which could facilitate hydrolysis, and oxygen which could promote oxidation. |

| Light | Store in a light-resistant (amber) container. | To prevent potential photolytic degradation, a general precaution for complex organic molecules.[11] |

| Incompatible Materials | Avoid contact with strong acids and strong oxidizing agents.[12] | Strong acids will rapidly cleave the Boc groups. Oxidizing agents can oxidize the secondary alcohol. |

Potential Degradation Pathways

The primary degradation pathways for this compound are predicted to be acid-catalyzed hydrolysis of the Boc groups and oxidation of the secondary alcohol.

Proposed Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its decomposition.

Forced Degradation Study Protocol

The objective of this study is to identify potential degradation products and establish a stability-indicating analytical method.[13]

| Condition | Proposed Methodology |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[9] |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[9] |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.[9] |

| Thermal Degradation | Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.[4][9] |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] |

Proposed Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed for the separation and quantification of this compound and its degradation products.[14][15]

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Detection | UV at a wavelength determined by the UV spectrum of the parent compound (likely around 210-230 nm due to the carbamate chromophore). |

| Injection Volume | 10 µL. |

The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.[16]

Experimental and Analytical Workflow Visualization

The following diagram illustrates the proposed workflow for assessing the stability of this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. byjus.com [byjus.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

CAS number and molecular weight of 1,4-Bis(Boc)-2-piperazinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(Boc)-2-piperazinemethanol, a key chiral building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, with a particular focus on its role in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.

Core Compound Identification and Properties

The compound of interest, often referred to as this compound, is more precisely identified in chemical literature and databases as (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine or its (S)-enantiomer. The Boc groups (tert-butoxycarbonyl) serve as protecting groups for the piperazine nitrogens, allowing for controlled, regioselective reactions.

Table 1: Chemical and Physical Properties of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

| Property | Value |

| CAS Number | 1159598-21-6[1] |

| Molecular Formula | C₁₅H₂₈N₂O₅[1] |

| Molecular Weight | 316.39 g/mol [1] |

| IUPAC Name | di-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform and methanol[1] |

Synthesis and Experimental Protocols

The synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine is a critical process for its application in drug discovery. A common synthetic route involves the protection of the piperazine nitrogens followed by the introduction of the hydroxymethyl group.

Detailed Synthesis Protocol for 1,4-di-Boc-2-hydroxymethylpiperazine

A patented method outlines a two-step process starting from (R)-2-hydroxymethylpiperazine.[2]

Step 1: Boc Protection of (R)-2-hydroxymethylpiperazine

-

An aqueous solution of (R)-2-hydroxymethylpiperazine is placed in a reaction vessel.

-

The vessel is cooled in an ice bath, and sodium hydroxide is added in portions.

-

Di-tert-butyl dicarbonate ((Boc)₂O) is then added dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate is maintained at 1:2.1-2.2.

-

The reaction is allowed to proceed for 12 hours at room temperature.

-

Following the reaction, the mixture is extracted three times with dichloromethane.

-

The combined organic phases are washed twice with 1M hydrochloric acid.

-

The organic phase is then dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily product.

-

The crude product is purified by crystallization to obtain 1,4-di-Boc-2-hydroxymethylpiperazine.

This protocol provides a scalable and efficient method for producing the desired chiral intermediate.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex, biologically active molecules. Its primary application lies in the development of kinase inhibitors, particularly for the phosphoinositide 3-kinase (PI3K) family.

Role in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[3] Consequently, PI3K inhibitors are a major focus of cancer drug development.[4] this compound serves as a precursor for introducing a substituted piperazine moiety into the structure of these inhibitors. This moiety can be crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final drug candidate.[1]

Derivatives of this compound have been investigated for their therapeutic potential in conditions such as rheumatoid arthritis, malaria, and tuberculosis.[1]

Signaling Pathways

The utility of this compound as a synthetic intermediate is best understood in the context of the signaling pathways targeted by the final drug products. The PI3K/AKT/mTOR pathway is a prominent example.

The diagram below illustrates a simplified workflow for the synthesis of a generic PI3K inhibitor using this compound as a starting material, followed by its mechanism of action in the PI3K signaling pathway.

Caption: Synthetic workflow and mechanism of PI3K pathway inhibition.

Conclusion

This compound is a fundamentally important chiral building block in contemporary drug discovery. Its protected functional groups allow for precise chemical manipulations, making it an ideal starting material for the synthesis of complex heterocyclic compounds. Its most notable application is in the creation of potent and selective PI3K inhibitors, which are at the forefront of targeted cancer therapy. A thorough understanding of the synthesis and reactivity of this compound is therefore essential for researchers and scientists working to develop the next generation of kinase inhibitors and other novel therapeutics.

References

- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]

Stereochemistry of 1,4-Bis(Boc)-2-piperazinemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 1,4-Bis(Boc)-2-piperazinemethanol, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its stereoisomeric purity is crucial for the synthesis of enantiomerically pure drug candidates. This document outlines the synthesis, characterization, and analytical methodologies for controlling the stereochemistry of this compound.

Core Concepts in the Stereochemistry of this compound

The stereochemical integrity of this compound is centered around the chiral carbon at the C2 position of the piperazine ring. The presence of this stereocenter gives rise to two enantiomers: (R)-1,4-Bis(Boc)-2-piperazinemethanol and (S)-1,4-Bis(Boc)-2-piperazinemethanol. The absolute configuration of this chiral center is a critical determinant of the biological activity of downstream compounds synthesized from this intermediate.

The piperazine ring in these structures typically adopts a chair conformation to minimize steric strain, with the bulky Boc (tert-butoxycarbonyl) groups preferentially occupying the equatorial positions.[1] The hydroxymethyl group at the C2 position can be either axial or equatorial, and its orientation can influence the molecule's reactivity and interactions.

Synthesis of Enantiomerically Pure this compound

The most direct route to enantiomerically pure this compound involves the di-N-Boc protection of a pre-existing chiral precursor, namely (R)- or (S)-2-hydroxymethylpiperazine. This approach ensures that the stereochemistry at the C2 position is established from the outset and preserved throughout the synthesis.

A key synthetic pathway is the reaction of an aqueous solution of (R)-2-hydroxymethylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield (R)-1,4-di-Boc-2-hydroxymethylpiperazine.[2]

Caption: Synthetic pathway for (R)-1,4-Bis(Boc)-2-piperazinemethanol.

Physicochemical and Spectroscopic Data

Precise characterization of each enantiomer is critical for quality control in drug development. The following table summarizes the available data for the (R)-enantiomer. Data for the (S)-enantiomer is not as readily available in the literature but is expected to have identical physical properties (except for the sign of specific rotation) and spectroscopic data.

| Property | (R)-1,4-Bis(Boc)-2-piperazinemethanol Data |

| IUPAC Name | di-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate[3] |

| Molecular Formula | C₁₅H₂₈N₂O₅[3] |

| Molecular Weight | 316.39 g/mol [3] |

| Melting Point | 68 to 70 °C[1] |

| Solubility | Soluble in chloroform and methanol[1] |

| ¹H NMR (CDCl₃) | Partial data includes signals corresponding to the Boc groups and piperazine ring protons.[2] |

Note: A complete, assigned NMR spectrum and specific rotation data are not consistently reported in publicly available literature and would need to be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and chiral analysis of this compound.

Synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol

This protocol is adapted from the general procedure described in Chinese patent CN114349711B.[2]

Materials:

-

Aqueous solution of (R)-2-hydroxymethylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

The aqueous solution containing (R)-2-hydroxymethylpiperazine is placed in a reaction vessel and cooled in an ice bath.

-

Sodium hydroxide is added portion-wise to the cooled solution to maintain basic conditions.

-

Di-tert-butyl dicarbonate (approximately 2.1 to 2.2 molar equivalents relative to the starting piperazine derivative) is added dropwise to the stirred reaction mixture.[2]

-

The reaction is allowed to proceed at room temperature for approximately 12 hours.[2]

-

After the reaction is complete, the mixture is extracted three times with dichloromethane.

-

The combined organic phases are washed twice with 1M hydrochloric acid.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by crystallization to obtain pure (R)-1,4-Bis(Boc)-2-piperazinemethanol.[2]

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method Development:

-

Column: A chiral stationary phase such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

-

Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.

-

Column Temperature: Ambient or controlled, for example, at 25 °C.

-

Detection: UV detection at a wavelength where the Boc-protected compound absorbs, typically in the range of 210-230 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Caption: General workflow for chiral purity analysis by HPLC.

Conclusion

The stereochemistry of this compound is a critical aspect of its use as a chiral building block in pharmaceutical synthesis. Control over its enantiomeric purity is essential and can be achieved through stereospecific synthesis from chiral precursors. While a complete dataset for both enantiomers is not fully available in the public domain, the synthetic routes and analytical principles outlined in this guide provide a strong foundation for researchers and drug development professionals working with this important molecule. Further experimental work is necessary to establish a comprehensive profile of both the (R) and (S) enantiomers, including their specific rotation and validated chiral separation methods.

References

An In-depth Technical Guide on the Solubility Profile of 1,4-Bis(Boc)-2-piperazinemethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1,4-Bis(Boc)-2-piperazinemethanol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide offers a qualitative solubility profile based on the molecule's structural features and data from analogous compounds. Furthermore, detailed experimental protocols for determining precise solubility are provided to empower researchers in generating quantitative data for their specific applications.

Predicted Solubility Profile

This compound is a derivative of piperazine, featuring two bulky, non-polar tert-butoxycarbonyl (Boc) protecting groups and a polar hydroxyl group. This combination of functional groups suggests a nuanced solubility profile. The large, hydrophobic Boc groups are expected to dominate the molecule's behavior, leading to good solubility in a range of common organic solvents. The presence of the methanol group may slightly enhance solubility in more polar organic solvents.

Based on the solubility of structurally similar compounds like N-Boc-piperazine, which is reported to be soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO, a similar trend can be predicted for this compound.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | The non-polar Boc groups will interact favorably with the non-polar aspects of DCM, while the overall polarity of the molecule is compatible. |

| Tetrahydrofuran (THF) | Soluble | Similar to DCM, THF is a good solvent for a wide range of organic compounds and is expected to dissolve this molecule. | |

| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a suitable solvent for compounds with both polar and non-polar functionalities.[1] | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide array of substances.[1] | |

| Polar Protic | Methanol | Soluble | The hydroxyl group can engage in hydrogen bonding with methanol, and the overall molecule has sufficient organic character to dissolve.[1][2] |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent.[1] | |

| Isopropanol | Likely Soluble | Solubility may be slightly lower than in methanol or ethanol due to the increased non-polar character of isopropanol. | |

| Non-Polar | Hexanes | Sparingly Soluble to Insoluble | The polarity of the piperazine ring and the hydroxyl group will likely limit solubility in highly non-polar solvents like hexanes. |

| Toluene | Likely Soluble | The aromatic nature of toluene can interact with the organic portions of the molecule, potentially leading to reasonable solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of organic compounds.[3][4][5]

Method 1: Gravimetric Method (Shake-Flask)

This is a conventional and widely used method for determining equilibrium solubility.[6]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[6]

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dissolved solid.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant taken

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more accurate and high-throughput solubility determination.

Materials:

-

Same as the Gravimetric Method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Mobile phase and column appropriate for the analysis of this compound

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a saturated solution as described in steps 1-7 of the Gravimetric Method.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute a known volume of the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of an organic compound.

References

literature review of 1,4-Bis(Boc)-2-piperazinemethanol synthesis

An In-depth Technical Guide to the Synthesis of 1,4-Bis(Boc)-2-piperazinemethanol

Introduction

This compound, also known as di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms allows for selective functionalization, while the chiral hydroxymethyl group provides a site for introducing various chemical moieties with specific stereochemistry. This guide provides a comprehensive literature review of the synthetic methodologies for preparing this compound, focusing on experimental protocols, quantitative data, and reaction pathways. Its derivatives have been explored for their potential as phosphoinositide 3-kinase inhibitors in rheumatoid arthritis, as well as for their antimalarial and anti-tuberculosis properties.

Synthesis Pathways

The synthesis of this compound can be achieved through several routes, primarily starting from piperazine-2-carboxylic acid or 2-hydroxymethylpiperazine. The key transformations involve the protection of the piperazine nitrogens with Boc groups and the reduction of a carboxylic acid to a primary alcohol.

A common synthetic strategy commences with the commercially available piperazine-2-carboxylic acid. The synthesis involves the protection of the piperazine nitrogens followed by the reduction of the carboxylic acid moiety. An alternative approach starts with (R)-2-hydroxymethylpiperazine, which is then protected with di-tert-butyl dicarbonate.

Methodological & Application

Application Notes and Protocols for 1,4-Bis(Boc)-2-piperazinemethanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Bis(Boc)-2-piperazinemethanol as a scaffold in solid-phase peptide synthesis (SPPS). The incorporation of the piperazine moiety into peptide backbones is a key strategy in the design of peptidomimetics, offering enhanced enzymatic stability, improved bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.

Introduction and Core Applications

This compound is a valuable starting material for the synthesis of complex peptidomimetics. However, for its direct use in standard peptide synthesis, the primary alcohol of the hydroxymethyl group must first be converted into a carboxylic acid. This creates a functional handle for amide bond formation, allowing the piperazine derivative to be incorporated as an amino acid analogue.

Key Applications:

-

Scaffold for Peptidomimetics: The rigid piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.

-

Induction of Turns: The constrained conformation of the piperazine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding.

-

Enhanced Protease Resistance: The non-natural piperazine structure within the peptide backbone provides resistance to degradation by proteases, prolonging the half-life of peptide-based drugs.

-

Synthesis of Novel Drug Candidates: The piperazine scaffold is a common feature in many biologically active compounds, and its incorporation into peptides can lead to the discovery of novel therapeutics.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the parent compound and its activated carboxylic acid form is provided for reference.

| Property | This compound | 1,4-Bis(Boc)-piperazine-2-carboxylic acid |

| Molecular Formula | C₁₅H₂₈N₂O₅ | C₁₅H₂₆N₂O₆ |

| Molecular Weight | 316.40 g/mol | 330.38 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Soluble in DCM, THF, DMF | Freely soluble in DCM, THF, DMF |

| Stability | Stable under standard conditions | Boc groups are cleaved by strong acids |

Experimental Protocols

Protocol 1: Oxidation of this compound to 1,4-Bis(Boc)-piperazine-2-carboxylic acid

This initial step is crucial for preparing the building block for peptide synthesis. A common and effective method for the oxidation of primary alcohols to carboxylic acids is using a TEMPO-catalyzed reaction.

Materials:

-

This compound

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

-

Sodium hypochlorite (bleach, commercial solution)

-

Sodium chlorite

-

Phosphate buffer (pH 6.5-7.0)

-

tert-Butanol

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of DCM and tert-butanol.

-

Add TEMPO (0.01-0.05 eq) to the solution.

-

Prepare a buffered solution of sodium chlorite (1.5 eq) in the phosphate buffer.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add the commercial bleach solution (0.1 eq) to the reaction mixture, followed by the dropwise addition of the buffered sodium chlorite solution, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using 1,4-Bis(Boc)-piperazine-2-carboxylic acid

This protocol outlines the incorporation of the prepared carboxylic acid into a peptide chain on a solid support using a standard Boc-SPPS strategy.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin or other suitable resin for Boc-SPPS

-

1,4-Bis(Boc)-piperazine-2-carboxylic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)

2.1. Immobilization of the Piperazine Building Block on 2-CTC Resin

-

Swell the 2-CTC resin (1.0 eq) in anhydrous DCM for 30 minutes in a reaction vessel.

-

In a separate flask, dissolve 1,4-Bis(Boc)-piperazine-2-carboxylic acid (1.5 eq) in anhydrous DCM.

-

Drain the DCM from the swollen resin and add the solution of the piperazine derivative.

-

Add DIPEA (3.0 eq) to the resin slurry and agitate gently at room temperature for 2-4 hours.

-

To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL per gram of resin) and agitate for an additional 30 minutes.

-

Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

-

Dry the resin under vacuum.

2.2. Selective N1-Boc Deprotection and Peptide Chain Elongation

-

Swell the resin-bound piperazine derivative in DCM.

-

Treat the resin with a solution of 20-30% TFA in DCM for 5-10 minutes.

-

Drain the TFA solution and repeat the treatment for another 20-30 minutes to ensure complete removal of the N1-Boc group.

-

Wash the resin thoroughly with DCM (5x) to remove residual acid.

-

Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2x, 5 minutes each).

-

Wash the resin with DMF (5x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq) with a suitable coupling reagent (e.g., HBTU, 2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

-

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.

2.3. Cleavage and Purification

-

After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a sealed reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Analyze the crude product by analytical HPLC and mass spectrometry.

-

Purify the peptide by preparative reverse-phase HPLC.

Application in Drug Discovery: A Conceptual Pathway

The incorporation of piperazine-based peptidomimetics can modulate signaling pathways by creating more potent and stable ligands for receptors, such as G-protein coupled receptors (GPCRs).

Troubleshooting and Quantitative Data

| Step | Parameter | Typical Value/Range | Notes |

| Immobilization | Loading efficiency | 70-90% | Dependent on resin type and reaction conditions. |

| Deprotection | TFA Concentration | 20-50% in DCM | Higher concentrations may risk premature cleavage from highly acid-labile resins. |

| Deprotection Time | 2 x 15-30 min | Incomplete deprotection leads to deletion sequences. | |

| Coupling | Equivalents of Amino Acid | 3-5 eq | Higher equivalents may be needed for sterically hindered amino acids. |

| Coupling Time | 1-4 hours | Monitor with a Kaiser test; difficult couplings may require longer times or double coupling. | |

| Cleavage | Cleavage Time | 2-4 hours | Incomplete cleavage results in low yield. |

| Purification | Crude Purity (HPLC) | 50-80% | Highly sequence-dependent. |

| Final Purity (HPLC) | >95% | Achievable with standard preparative HPLC. |

Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and laboratory conditions. All work should be performed by qualified personnel in a properly equipped laboratory.

Protocol for N-Alkylation of 1,4-Bis(Boc)-2-piperazinemethanol: A Detailed Application Note for Researchers

Abstract

This application note provides detailed protocols for the N-alkylation of 1,4-Bis(Boc)-2-piperazinemethanol, a valuable building block in medicinal chemistry and drug discovery. The primary challenge in the functionalization of this molecule is the presence of two Boc-protecting groups, necessitating a selective mono-deprotection prior to N-alkylation. This document outlines a two-stage process: first, the selective removal of one Boc group, followed by N-alkylation of the resulting free secondary amine via two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to guide researchers, scientists, and drug development professionals in the synthesis of novel N-substituted 2-(hydroxymethyl)piperazine derivatives.

Introduction

Piperazine and its derivatives are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents due to their favorable pharmacokinetic properties. The introduction of substituents on the piperazine nitrogen atoms allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical characteristics. The starting material, this compound, offers a chiral backbone with a useful hydroxymethyl handle. However, to achieve selective N-alkylation, one of the Boc protecting groups must be removed to furnish a nucleophilic secondary amine. This protocol first addresses the selective mono-deprotection of the di-Boc piperazine. Subsequently, two widely employed and effective methods for N-alkylation are presented in detail: direct nucleophilic substitution with alkyl halides and reductive amination with aldehydes or ketones.

Overall Workflow

The synthetic strategy involves a two-step sequence. The first step is the selective mono-deprotection of this compound to yield 1-Boc-2-(hydroxymethyl)piperazine. The second step is the N-alkylation of the deprotected intermediate.

Caption: Overall workflow for the synthesis of N-alkylated piperazine derivatives.

Part 1: Selective Mono-Deprotection of this compound

A selective mono-deprotection is crucial for the subsequent N-alkylation. This can be achieved under controlled acidic conditions, which preferentially cleave one of the Boc groups.

Experimental Protocol: Selective Mono-Deprotection

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane (10-20 mL/mmol), add a controlled amount of a strong acid (e.g., trifluoroacetic acid (TFA), 1.1-1.5 eq., or HCl in dioxane, 1.1-1.5 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and to minimize the formation of the fully deprotected piperazine.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is basic (pH 8-9).

-

Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-Boc-2-(hydroxymethyl)piperazine.

Part 2: N-Alkylation of 1-Boc-2-(hydroxymethyl)piperazine

Once the mono-protected piperazine is obtained, it can be functionalized using one of the following methods.

Method A: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base.

Caption: Workflow for Direct N-Alkylation.

-

Reaction Setup: To a solution of 1-Boc-2-(hydroxymethyl)piperazine (1.0 eq.) in an anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10-20 mL/mmol), add a base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), 1.5-2.0 eq.).

-

Reagent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.) to the mixture. For highly reactive alkyl halides, addition can be performed at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Method B: N-Alkylation via Reductive Amination

This method involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly mild and avoids the formation of quaternary ammonium salts.[1]

References

The Versatile Chiral Building Block: 1,4-Bis(Boc)-2-piperazinemethanol in Modern Synthesis

For Immediate Release:

Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry and drug development, the demand for enantiomerically pure and versatile building blocks is paramount. 1,4-Bis(Boc)-2-piperazinemethanol has emerged as a crucial chiral synthon, offering a unique combination of a rigid piperazine scaffold, orthogonal protection, and a reactive hydroxymethyl group. This application note provides an in-depth overview of its utility, complete with detailed experimental protocols and data, for researchers, scientists, and professionals in drug development. Its application is particularly notable in the synthesis of targeted therapies, including potent antiviral agents and specific kinase inhibitors.

Core Applications in Drug Discovery

The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the piperazine nitrogens allows for controlled, stepwise reactions, a critical feature in the construction of complex molecular architectures. The inherent chirality at the C-2 position, coupled with the primary alcohol, provides a versatile handle for a variety of chemical transformations.

Derivatives of this compound have shown significant promise in several therapeutic areas:

-

Antiviral Agents: The piperazine moiety is a common feature in many antiviral drugs. This chiral building block serves as a key intermediate in the synthesis of novel nucleoside and non-nucleoside analogues targeting viral enzymes.

-

Kinase Inhibitors: Specifically, derivatives have been explored as precursors to phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs under intense investigation for their potential in treating various cancers and inflammatory diseases like rheumatoid arthritis.

-

Antimalarial and Anti-tuberculosis Agents: The structural features of this building block have also been leveraged in the development of compounds with activity against malaria and tuberculosis.

Synthetic Utility and Key Transformations

The primary alcohol of this compound can be readily activated, typically through mesylation or tosylation, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups and the construction of diverse molecular libraries for high-throughput screening.

A representative synthetic workflow often involves the initial activation of the hydroxyl group, followed by displacement with a nucleophile, and subsequent deprotection of the Boc groups to reveal the piperazine amines for further functionalization.

Experimental Protocols

Protocol 1: Synthesis of (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine

This protocol details the activation of the primary alcohol of (R)-1,4-Bis(Boc)-2-piperazinemethanol via mesylation, a crucial step for subsequent nucleophilic substitution reactions.

Materials:

-

(R)-1,4-Bis(Boc)-2-piperazinemethanol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-1,4-Bis(Boc)-2-piperazinemethanol (1.0 eq) in anhydrous DCM (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine.

| Reactant | Product | Yield | Enantiomeric Excess (ee) |

| (R)-1,4-Bis(Boc)-2-piperazinemethanol | (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine | Typically >90% | >99% (retained from starting material) |

Protocol 2: Synthesis of a Chiral Azido-piperazine Derivative

This protocol describes a representative nucleophilic substitution reaction using the activated mesylate to introduce an azide functionality, a versatile precursor for amines and other nitrogen-containing heterocycles.

Materials:

-

(R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford (R)-2-(azidomethyl)-1,4-bis(tert-butoxycarbonyl)piperazine.

| Reactant | Product | Yield | Stereochemical Outcome |

| (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine | (S)-2-(azidomethyl)-1,4-bis(Boc)piperazine | Typically 80-90% | Inversion of stereochemistry (Sₙ2 reaction) |

Application in PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Chiral piperazine moieties are often incorporated into PI3K inhibitors to enhance potency and selectivity.

The synthesis of potent and selective PI3K inhibitors can be achieved by utilizing the functionalized chiral piperazine derivatives obtained from the protocols described above. The chiral center introduced by the building block can play a crucial role in the specific binding interactions with the kinase domain of PI3K.

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of complex and biologically active molecules. Its unique structural features provide a robust platform for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this versatile synthon in their drug discovery endeavors.

Application Notes and Protocols for the Reaction of 1,4-Bis(Boc)-2-piperazinemethanol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(Boc)-2-piperazinemethanol is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a primary alcohol allows for a variety of chemical transformations, enabling the synthesis of diverse piperazine-based scaffolds. The two tert-butyloxycarbonyl (Boc) groups protect the piperazine nitrogens, preventing their interference in reactions targeting the hydroxyl group and enhancing the solubility of the molecule in organic solvents.

These application notes provide detailed protocols for the reaction of this compound with various electrophiles, including ether formation (alkylation), ester formation (acylation), and substitution via the Mitsunobu reaction. The resulting derivatives are key intermediates in the synthesis of biologically active compounds, such as kinase inhibitors.

Synthesis of this compound

The starting material, this compound, can be synthesized from piperazine-2-carboxylic acid through a two-step process involving N,N'-di-Boc protection followed by reduction of the carboxylic acid.[1]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for (1,4-Dimethylpiperazin-2-yl)methanol.[1]

Reactions with Electrophiles: Protocols and Data

The hydroxyl group of this compound can readily undergo reactions with various electrophiles to yield ethers, esters, and other derivatives.